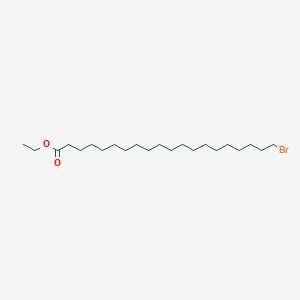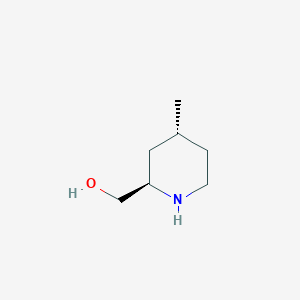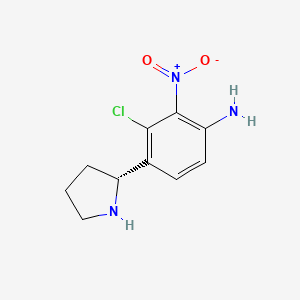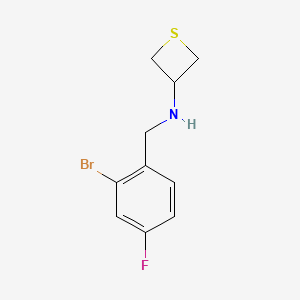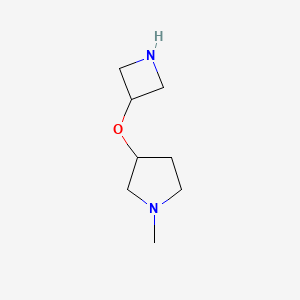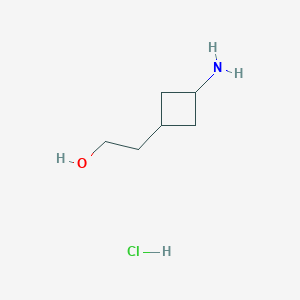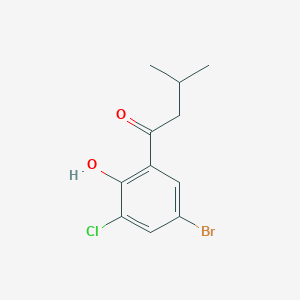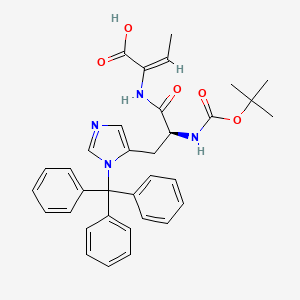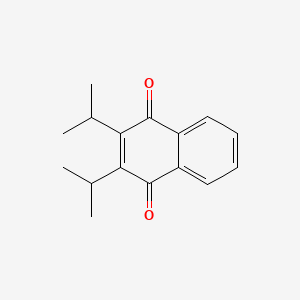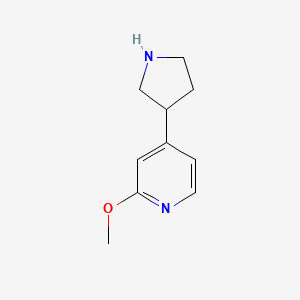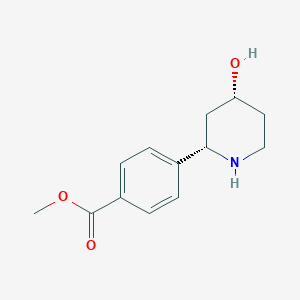
Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and aldehydes.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves esterification of the hydroxypiperidine with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester group can be reduced to alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the ester moiety play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Similar in structure but with a nitrobenzoate group instead of a benzoate ester.
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
Methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate is unique due to its specific combination of a piperidine ring, hydroxyl group, and benzoate ester, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 4-[(2S,4R)-4-hydroxypiperidin-2-yl]benzoate |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)10-4-2-9(3-5-10)12-8-11(15)6-7-14-12/h2-5,11-12,14-15H,6-8H2,1H3/t11-,12+/m1/s1 |
InChI Key |
RCTMWTTULRQVQB-NEPJUHHUSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@@H](CCN2)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(CCN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


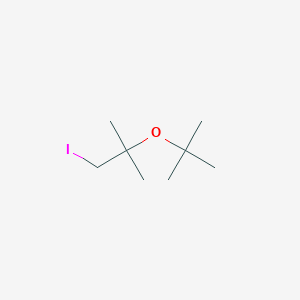
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)

